
1-((E)-(2-carbamothioylhydrazono)methyl)naphthalen-2-yl cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene derivatives are a class of compounds that have drawn great attention in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multicomponent reactions . For example, a compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl .Molecular Structure Analysis
The structure of naphthalene derivatives can be determined using techniques like X-ray crystallography . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
Naphthalene derivatives can participate in a variety of chemical reactions. For instance, a regioselective Rh (III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be determined using various analytical techniques. For example, 2-Acetonaphthanone, a naphthalene derivative, has a molecular formula of CHO, an average mass of 170.207 Da, and a Monoisotopic mass of 170.073166 Da .Aplicaciones Científicas De Investigación
Cinnamaldehyde in Diabetes Management
Cinnamaldehyde, a compound related to cinnamic acid derivatives, has been recognized for its beneficial effects on diabetes and its complications. Studies indicate that it can improve glucose and lipid homeostasis in diabetic animals through various mechanisms, including enhancing insulin sensitivity and glucose uptake, improving glycogen synthesis, and regulating signaling pathways such as PPARs and AMPK. Despite promising animal study results, further clinical trials are needed to confirm these effects in humans (Zhu et al., 2017).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have been explored for their anticancer properties. The chemical structure of cinnamic acids allows for various reactions, leading to compounds with significant medicinal value. Recent attention has been given to cinnamoyl derivatives for their antitumor efficacy, highlighting the need for further exploration of these compounds in cancer research (De, Baltas, & Bedos-Belval, 2011).
Naphthalimide Derivatives in Medicinal Applications
Naphthalimide compounds, featuring a naphthalene framework, demonstrate extensive potential in medicinal applications, including as anticancer agents. Some naphthalimide derivatives are in clinical trials, underscoring their importance in developing treatments for various diseases. These compounds interact with biological targets through noncovalent bonds, offering a wide range of medicinal applications (Gong et al., 2016).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of naphthalene derivatives can be assessed through toxicity studies. For instance, a study on the toxicity potential of a newly identified compound naphthalen-2-yl 3,5-dinitrobenzoate (SF1) found that it induced minor liver dysfunction along with immunomodulation, and it can be safely used in pregnancy owing to its no detectable teratogenicity .
Direcciones Futuras
The future directions for research on naphthalene derivatives are vast. They hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV . Therefore, there is considerable thrust for the development of efficient synthetic strategies for producing these compounds .
Propiedades
IUPAC Name |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]naphthalen-2-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c22-21(27)24-23-14-18-17-9-5-4-8-16(17)11-12-19(18)26-20(25)13-10-15-6-2-1-3-7-15/h1-14H,(H3,22,24,27)/b13-10+,23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMYAYHFTAJNGC-ZQUUHJABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

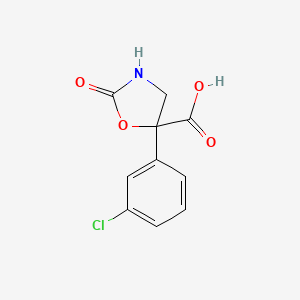
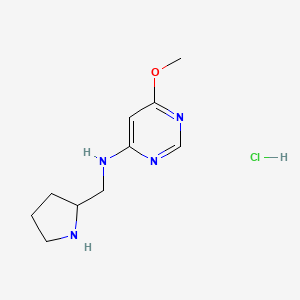
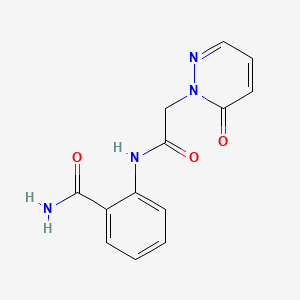
![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2625511.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)
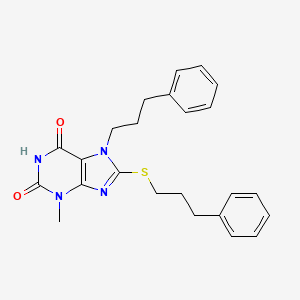
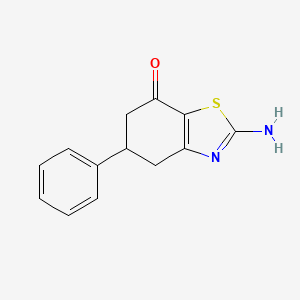
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2625520.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625521.png)


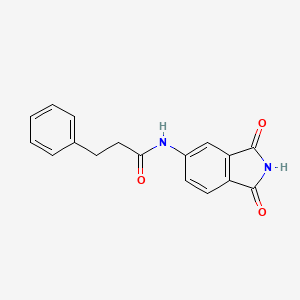
![N-(4-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2625525.png)